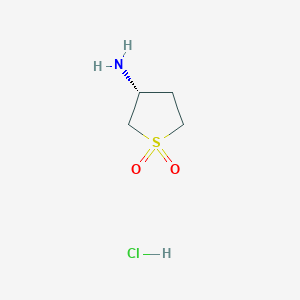

(R)-3-Aminotétrahydrothiophène 1,1-dioxyde chlorhydrate

Vue d'ensemble

Description

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.

The exact mass of the compound (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés benzothiazoliques

Les benzothiazoles sont importants en biochimie et en chimie médicinale en raison de leur large activité pharmaceutique et biologique. La synthèse des benzothiazoles implique souvent la condensation du 2-aminobenzènethiol avec divers réactifs, et le (R)-3-Aminotétrahydrothiophène 1,1-dioxyde chlorhydrate peut être un précurseur dans de telles réactions . Ces composés ont une large gamme d'activités biologiques, y compris anticancéreuse, antibactérienne, antituberculeuse, antidiabétique, et plus encore .

Développement de médicaments anti-inflammatoires

Les pyrimidines, qui peuvent être synthétisées à partir de dérivés thiophéniques comme le this compound, présentent une variété d'effets pharmacologiques. Elles sont connues pour leurs propriétés anti-inflammatoires, agissant en inhibant l'expression et les activités de certains médiateurs inflammatoires vitaux . Cela rend le composé précieux pour le développement de nouveaux médicaments anti-inflammatoires.

Applications en chimie verte

Le rôle du composé en chimie verte est remarquable, en particulier dans la synthèse de produits chimiques respectueux de l'environnement. Il peut être utilisé dans des réactions qui minimisent l'utilisation de substances dangereuses et favorisent des processus durables .

Études d'inhibition enzymatique

Les inhibiteurs enzymatiques sont cruciaux pour comprendre les voies biochimiques et développer des agents thérapeutiques. Le this compound peut être utilisé pour synthétiser des inhibiteurs qui ciblent des enzymes spécifiques impliquées dans les processus pathologiques .

Agents de fluorescence et d'imagerie

En raison de ses propriétés structurelles, le this compound peut être utilisé dans la synthèse de matériaux fluorescents et de réactifs d'imagerie. Ceux-ci sont essentiels dans diverses applications diagnostiques et de recherche, permettant la visualisation des processus biologiques .

Dispositifs électroluminescents

Les applications potentielles du composé s'étendent au domaine de l'électronique, où il peut être utilisé pour créer des dispositifs électroluminescents. Ces dispositifs sont utilisés dans les écrans et les systèmes d'éclairage, et les propriétés du composé peuvent contribuer au développement de matériaux plus efficaces et durables .

Mécanisme D'action

Target of Action

Similar compounds such as brinzolamide, a carbonic anhydrase inhibitor, have been reported to target carbonic anhydrase ii (ca-ii) and are used to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Mode of Action

For instance, Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .

Biochemical Pathways

Related compounds like brinzolamide are known to affect the carbonic anhydrase pathway, which plays a crucial role in regulating intraocular pressure .

Pharmacokinetics

Similar compounds like meloxicam have a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Propriétés

IUPAC Name |

(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.